molecular formula C11H12N2O2S2 B14057475 Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate

Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate

Cat. No.: B14057475
M. Wt: 268.4 g/mol
InChI Key: OLSHUJRNMLLZPR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane carboxylate group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by the addition of the cyclopropane carboxylate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate is unique due to its fused thiazole-thiophene ring system and the presence of a cyclopropane carboxylate group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole-containing compounds.

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 1-(2-aminothieno[2,3-d][1,3]thiazol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H12N2O2S2/c1-2-15-9(14)11(3-4-11)7-5-6-8(17-7)13-10(12)16-6/h5H,2-4H2,1H3,(H2,12,13)

InChI Key

OLSHUJRNMLLZPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC3=C(S2)N=C(S3)N

Origin of Product

United States

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